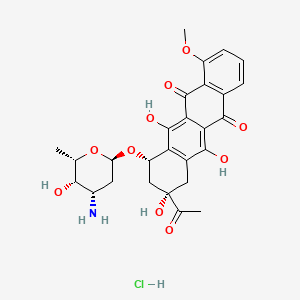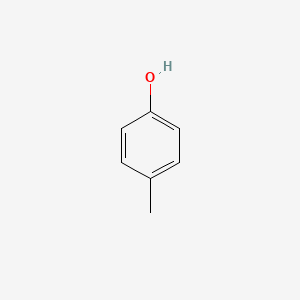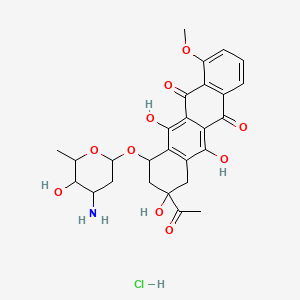
4-epi-Chlortetracycline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-epi-Chlortetracycline Hydrochloride is an epimer of chlortetracycline, a broad-spectrum antibiotic belonging to the tetracycline family. This compound is known for its bacteriostatic properties, meaning it inhibits the growth and reproduction of bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-epi-Chlortetracycline Hydrochloride involves the isomerization of chlortetracycline. This process is typically acid-catalyzed, where the dimethylamino group at the C4 position undergoes isomerization . The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fermentation using Streptomyces aureofaciens, followed by acid-catalyzed isomerization and purification to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 4-epi-Chlortetracycline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common substitution reactions involve the replacement of the chlorine atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic reagents under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
Scientific Research Applications
4-epi-Chlortetracycline Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-epi-Chlortetracycline Hydrochloride involves its binding to the bacterial ribosome, specifically the A site. This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain. As a result, protein synthesis is inhibited, leading to the suppression of bacterial growth and reproduction . Additionally, it suppresses neutrophil activity and dampens the immune response .
Comparison with Similar Compounds
Chlortetracycline: The parent compound from which 4-epi-Chlortetracycline Hydrochloride is derived. It has similar antibacterial properties but differs in its isomeric form.
Tetracycline: Another member of the tetracycline family with broad-spectrum antibacterial activity.
Oxytetracycline: Similar in structure and function, used widely in veterinary medicine.
Uniqueness: this compound is unique due to its specific isomeric form, which can influence its biological activity and stability. Its ability to inhibit metalloproteases and its use as a secondary standard in analytical chemistry further distinguish it from other tetracyclines .
Properties
Molecular Formula |
C22H24Cl2N2O8 |
|---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H |
InChI Key |
QYAPHLRPFNSDNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-8,14-dihydroxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B10754130.png)

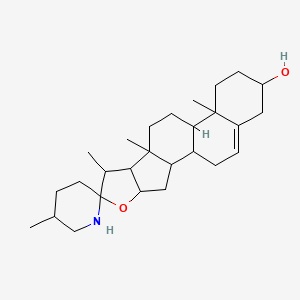


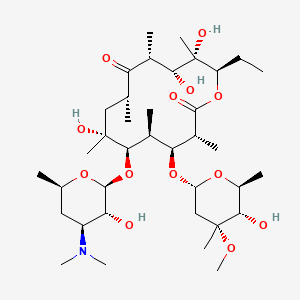
![[(1R,2R,5S,6S,7S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B10754174.png)

![(1S,15S,16R,17R,18S,19E,21Z,25E,27E,29E,31E)-33-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10754188.png)
